REACTION_CXSMILES
|
[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[N:19]=[CH:18][N:17]=[C:16]3[C:11]=2[CH:12]=[C:13]2[O:29][CH2:28][CH2:27][O:26][CH2:25][CH2:24][O:23][CH2:22][CH2:21][O:20][C:14]2=[CH:15]3)[CH:8]=1.[ClH:30]>C(O)(C)C>[CH:1]#[C:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:9][C:10]2[C:11]3[C:16](=[CH:15][C:14]4[O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][O:26][CH2:27][CH2:28][O:29][C:13]=4[CH:12]=3)[N:17]=[CH:18][N:19]=2)[CH:8]=1.[ClH:30] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CC=1C=CC=C(C1)NC2=C3C=C4C(=CC3=NC=N2)OCCOCCOCCO4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After its completion, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by recrystallization with isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |